Methyl adamantane-1-carboxylate

Overview

Description

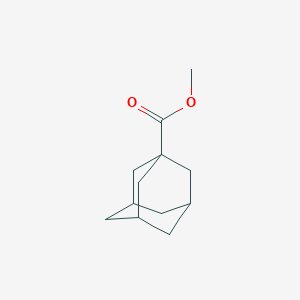

Methyl adamantane-1-carboxylate is an organic compound derived from adamantane, a tricyclic hydrocarbon with a diamond-like structure. This compound is notable for its unique structural properties, which make it a valuable subject of study in various fields of chemistry and material science .

Mechanism of Action

Target of Action

Methyl adamantane-1-carboxylate is a derivative of adamantane, a class of compounds known as diamondoids Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .

Mode of Action

The synthesis of substituted adamantanes and substituted higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

Biochemical Pathways

Adamantane derivatives are known to be involved in a wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds, providing a variety of products incorporating diverse functional groups .

Pharmacokinetics

The pharmacokinetic properties of this compound indicate that it has high gastrointestinal absorption and is BBB permeant . The compound has a LogP value of 2.58, indicating moderate lipophilicity .

Result of Action

Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties .

Action Environment

The compound’s lipophilicity and bbb permeability suggest that it may be influenced by factors such as ph and the presence of other substances .

Biochemical Analysis

Biochemical Properties

Methyl adamantane-1-carboxylate, like other adamantane derivatives, is known for its unique stability and reactivity

Molecular Mechanism

Adamantane derivatives are known to undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds . This suggests that this compound may interact with biomolecules in a similar manner.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl adamantane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of adamantane-1-carboxylic acid with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl adamantane-1-carboxylate undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form adamantane-1-carboxylic acid.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Sodium hydride and other strong bases are often used to facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include adamantane-1-carboxylic acid, adamantane-1-methanol, and various substituted adamantane derivatives .

Scientific Research Applications

Methyl adamantane-1-carboxylate has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound’s unique structure makes it a useful probe in studying biological systems.

Industry: It is used in the production of high-performance materials, including polymers and nanomaterials.

Comparison with Similar Compounds

Similar Compounds

Adamantane-1-carboxylic acid: A precursor to methyl adamantane-1-carboxylate, used in similar applications.

Adamantane-1-methanol: A reduction product of this compound, with applications in material science.

1,3-Dehydroadamantane: An unsaturated derivative with unique reactivity and applications in nanotechnology.

Uniqueness

This compound is unique due to its ester functional group, which imparts distinct chemical reactivity and solubility properties. This makes it particularly valuable in the synthesis of complex organic molecules and materials .

Biological Activity

Methyl adamantane-1-carboxylate, an adamantane derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the compound's potential therapeutic applications.

Chemical Synthesis

The synthesis of this compound typically involves the esterification of adamantane-1-carboxylic acid with methanol. This reaction is catalyzed by sulfuric acid, resulting in the formation of the methyl ester. The general reaction can be summarized as follows:

This compound can then be further reacted with hydrazine hydrate to yield various hydrazide derivatives, which have been extensively studied for their biological activities .

Biological Activities

This compound and its derivatives exhibit a range of biological activities, including:

- Antibacterial Activity : Several studies have reported that derivatives of this compound possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure have shown minimum inhibitory concentration (MIC) values as low as 0.5–2.0 μg/mL against various bacterial strains .

- Antifungal Activity : The compound also demonstrates antifungal activity, particularly against Candida albicans, making it a candidate for further research in antifungal therapies .

- Anticancer Activity : Some derivatives exhibit cytotoxic effects against human cancer cell lines, indicating potential for use in cancer treatment. For example, specific hydrazide-hydrazone derivatives derived from this compound have shown promising results in inhibiting cancer cell proliferation .

- Anti-inflammatory Effects : The incorporation of an adamantyl moiety into various compounds has been linked to anti-inflammatory activities, suggesting that this compound could be beneficial in treating inflammatory conditions .

Case Study 1: Antibacterial and Antifungal Properties

A study focused on the antibacterial and antifungal activities of hydrazone derivatives synthesized from this compound revealed that several compounds exhibited potent activity against Staphylococcus epidermidis and Candida albicans. The most effective compounds had MIC values ranging from 62.5 to 1000 µg/mL, highlighting their potential as therapeutic agents .

Case Study 2: Cytotoxicity Assessment

In vitro cytotoxicity studies using the MTT assay demonstrated that certain derivatives did not significantly affect the viability of A549 (lung cancer), T47D (breast cancer), L929 (fibroblast), and HeLa (cervical cancer) cell lines at tested concentrations. This suggests a favorable safety profile for these compounds, warranting further investigation into their mechanisms of action .

Summary of Biological Activities

| Activity | Description | MIC Values |

|---|---|---|

| Antibacterial | Effective against Gram-positive and Gram-negative bacteria | 0.5–2.0 μg/mL |

| Antifungal | Active against Candida albicans | Varies by derivative |

| Anticancer | Cytotoxic effects observed in multiple human cancer cell lines | Not significant at tested concentrations |

| Anti-inflammatory | Potential use in treating inflammatory conditions | Not quantified |

Properties

IUPAC Name |

methyl adamantane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-14-11(13)12-5-8-2-9(6-12)4-10(3-8)7-12/h8-10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLYOOVNORYNXMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80221317 | |

| Record name | Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

711-01-3 | |

| Record name | Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000711013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo(3.3.1.13,7)decane-1-carboxylic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80221317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The paper mentions using spectroscopic techniques to characterize the synthesized compounds. Can you elaborate on this?

A2: While the specific spectroscopic data for Methyl adamantane-1-carboxylate is not provided in the given research, techniques like 1H and 13C NMR, IR, and UV spectroscopy are commonly employed to confirm the structure of synthesized organic compounds like this one []. These techniques provide information about the types of atoms present in the molecule, their connectivity, and their electronic environment. This data helps researchers confirm the successful synthesis of the desired compound and ensure its purity.

Q2: Are there any computational studies being done to understand these derivatives?

A3: Yes, researchers are using computational chemistry tools to gain a deeper understanding of these molecules. For example, they have calculated quantum molecular descriptors such as Ionization Potential (IP), Electron Affinities (EA), Hardness (η), Softness (S), Electronegativity (μ), Electrophilic Index (ω), Electron Donating Power (ω-), Electron Accepting Power (ω+), and Energy Gap (Eg) for the this compound derivatives []. These parameters provide insights into the molecule's electronic properties and reactivity, which can be valuable for predicting their behavior in biological systems and guiding further drug development efforts.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.